Propyl thiophen-2-ylcarbamodithioate
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Overview
Description
Propyl thiophen-2-ylcarbamodithioate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including propyl thiophen-2-ylcarbamodithioate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Industrial production may also involve optimization of reaction conditions to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl thiophen-2-ylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Propyl thiophen-2-ylcarbamodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of propyl thiophen-2-ylcarbamodithioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl thiophen-2-ylcarbamodithioate include other thiophene derivatives such as:
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Aminothiophene
- 3-Aminothiophene
Uniqueness
This compound is unique due to its specific structure, which includes a propyl group and a carbamodithioate moiety. This structure imparts unique chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
61528-60-7 |
---|---|
Molecular Formula |
C8H11NS3 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
propyl N-thiophen-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H11NS3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
InChI Key |
PRSSPVWOBOURRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
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